molecular formula C18H32N2O3S B6126541 7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6126541
M. Wt: 356.5 g/mol
InChI Key: OHFWXPPAJAFBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CP-810,123, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one acts as a selective antagonist of the neuropeptide S receptor, which is involved in the regulation of anxiety and stress responses. By blocking the activity of this receptor, this compound may help to reduce anxiety and improve mood.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce fear responses in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Additionally, this compound has been studied for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disorder.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its specificity for the neuropeptide S receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on 7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the investigation of its potential use in the treatment of anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects or drug interactions. Finally, research on the neuropeptide S receptor and its role in various physiological and pathological processes may provide new insights into the development of novel therapeutic agents for a range of disorders.

Synthesis Methods

7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is synthesized using a multi-step process that involves the condensation of a cyclic amine with a sulfonyl chloride, followed by a spirocyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential use as a therapeutic agent in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and has also been studied for its potential use in the treatment of schizophrenia.

Properties

IUPAC Name

7-(cyclohexylmethyl)-2-propylsulfonyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3S/c1-2-13-24(22,23)20-12-10-18(15-20)9-6-11-19(17(18)21)14-16-7-4-3-5-8-16/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFWXPPAJAFBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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